4-Ethyl-3-thiosemicarbazide

Piezoelectric Sensing Formic Acid Detection Coatings

Researchers often face limited availability of N4-substituted thiosemicarbazides with consistent purity. 4-Ethyl-3-thiosemicarbazide (CAS 13431-34-0) solves this with reliable 97% purity and unique N4-ethyl reactivity. • 2.7-fold sensitivity advantage over 2,6-diacetylpyridine in formic acid sensor coatings. • ≥2-fold selectivity index improvement over cisplatin in HCT 116 anticancer complexes. • Exclusive access to benzodiazaborine synthesis via ortho-boronic acid benzaldehyde reaction. Bulk stock available for immediate dispatch.

Molecular Formula C3H9N3S
Molecular Weight 119.19 g/mol
CAS No. 13431-34-0
Cat. No. B082095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-thiosemicarbazide
CAS13431-34-0
Molecular FormulaC3H9N3S
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESCCNC(=S)NN
InChIInChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7)
InChIKeySKYYTGUCWARUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-thiosemicarbazide: Versatile Building Block for Ligand Design


4-Ethyl-3-thiosemicarbazide (CAS 13431-34-0), also referred to as N-ethylhydrazinecarbothioamide or 1-amino-3-ethylthiourea, is a substituted thiosemicarbazide bearing an N4-ethyl group . It is a solid at ambient temperature with a reported melting point of 82–84 °C and a molecular weight of 119.19 g/mol . The compound serves as a key precursor for Schiff-base ligands, thiosemicarbazones, and metal complexes, and its ethyl substituent differentiates it from the parent thiosemicarbazide and other N4-alkyl/aryl analogs, enabling distinct reactivity and coordination behavior .

Why 4-Ethyl-3-thiosemicarbazide Cannot Be Substituted


Thiosemicarbazides are not interchangeable synthons; their N4-substituent directly governs ligand field strength, lipophilicity, metal-ion selectivity, and the biological activity of derived Schiff bases . The N4-ethyl group in 4-ethyl-3-thiosemicarbazide provides a specific balance of steric bulk and electron-donating ability that differs markedly from the unsubstituted, N4-methyl, or N4-phenyl analogs, leading to measurable differences in complex stability, sensor sensitivity, and cytotoxicity profiles .

4-Ethyl-3-thiosemicarbazide: Quantitative Comparison vs. Analogs


Enhanced Sensitivity in Piezoelectric Formic Acid Sensors

In a comparative piezoelectric sensor study for formic acid vapor, a 4-ethyl-3-thiosemicarbazide coating exhibited substantially higher sensitivity than a 2,6-diacetylpyridine coating under identical conditions .

Piezoelectric Sensing Formic Acid Detection Coatings

Superior Selectivity Index in Colorectal Cancer Cells

A testosterone-N4-ethylthiosemicarbazone ligand derived from 4-ethyl-3-thiosemicarbazide, and its nickel(II) complex, demonstrated at least 2-fold higher selectivity index for colorectal carcinoma HCT 116 cells compared to cisplatin, while remaining non-toxic to normal colon CCD-18Co cells .

Anticancer Colorectal Cancer Schiff Base

Divergent Synthesis of Boron-Containing Heterocycles

The reaction of 4-ethyl-3-thiosemicarbazide with benzaldehyde-boronic acids yields either thiosemicarbazones or benzodiazaborines depending on boronic acid position, whereas analogous reactions with unsubstituted thiosemicarbazide produce only thiosemicarbazones .

Organoboron Chemistry Thiosemicarbazones Benzodiazaborines

Improved Copper Complex Stability and Detection Limit

DFT calculations at the LSDA/6-31G(d) level demonstrated that the copper(II) complex of 4-ethyl-3-thiosemicarbazide is more stable than the corresponding complex of unsubstituted thiosemicarbazide, exhibiting a lower total energy . The study established that increased complex stability correlates directly with lower detection limits in adsorptive stripping voltammetry .

Electroanalysis Copper Detection DFT

ADMET Profile Differentiation: Thiosemicarbazide vs. Semicarbazide

A systematic review and in silico meta-analysis of thiosemicarbazide vs. semicarbazide derivatives found that thiosemicarbazides (including 4-ethyl-3-thiosemicarbazide analogs) exhibit significantly higher plasma protein binding, longer half-life, and greater probability of metabolic activity, but also higher predicted mutagenicity risk relative to semicarbazides .

ADMET Drug Discovery Thiosemicarbazide

Corrosion Inhibition of Carbon Steel in Acidic Media

The derivative 1-(α-naphthoxyacetyl)-4-ethyl-3-thiosemicarbazide (H2NAET) functioned as a mixed-type corrosion inhibitor for carbon steel in 1 M HCl, with inhibition efficiency increasing with both concentration and temperature, following Langmuir adsorption isotherm behavior .

Corrosion Inhibition Carbon Steel Acidic Media

4-Ethyl-3-thiosemicarbazide: High-Value Applications


Piezoelectric Sensors for Formic Acid Monitoring

The 2.7-fold sensitivity advantage of 4-ethyl-3-thiosemicarbazide over 2,6-diacetylpyridine as a piezoelectric crystal coating makes it the preferred procurement choice for constructing cost-effective, reusable formic acid vapor sensors with detection limits suitable for occupational exposure monitoring (0.17 mg L⁻¹).

Selective Anticancer Schiff-Base Ligand Synthesis

Research groups pursuing metal-based anticancer agents should select 4-ethyl-3-thiosemicarbazide as the N4-ethyl building block because its testosterone-derived Schiff base and nickel complex exhibit a ≥2-fold selectivity index improvement over cisplatin against HCT 116 colorectal carcinoma , coupled with negligible toxicity toward normal colon cells.

Divergent Synthesis of Boron-Containing Heterocycles

4-Ethyl-3-thiosemicarbazide is uniquely suited for synthesizing benzodiazaborines—a class inaccessible from unsubstituted thiosemicarbazide—by reaction with ortho-boronic acid benzaldehydes . This divergent reactivity supports medicinal chemistry programs exploring boron-based pharmacophores and materials science applications of BN-heterocycles.

Electroanalytical Sensors for Trace Copper Detection

Given the DFT-validated superior stability of the Cu(II)-4-ethyl-3-thiosemicarbazide complex relative to the parent thiosemicarbazide complex, and the inverse relationship between complex stability and detection limit , procurement of the N4-ethyl derivative is indicated for adsorptive stripping voltammetry sensors requiring the lowest possible copper detection limits.

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